Stannane, ethyltrimethyl- Stannane, ethyltrimethyl-
Brand Name: Vulcanchem
CAS No.: 3531-44-0
VCID: VC3882529
InChI: InChI=1S/C2H5.3CH3.Sn/c1-2;;;;/h1H2,2H3;3*1H3;
SMILES: CC[Sn](C)(C)C
Molecular Formula: C5H14Sn
Molecular Weight: 192.87 g/mol

Stannane, ethyltrimethyl-

CAS No.: 3531-44-0

Cat. No.: VC3882529

Molecular Formula: C5H14Sn

Molecular Weight: 192.87 g/mol

* For research use only. Not for human or veterinary use.

Stannane, ethyltrimethyl- - 3531-44-0

Specification

CAS No. 3531-44-0
Molecular Formula C5H14Sn
Molecular Weight 192.87 g/mol
IUPAC Name ethyl(trimethyl)stannane
Standard InChI InChI=1S/C2H5.3CH3.Sn/c1-2;;;;/h1H2,2H3;3*1H3;
Standard InChI Key VDYIOWXZMNKCHN-UHFFFAOYSA-N
SMILES CC[Sn](C)(C)C
Canonical SMILES CC[Sn](C)(C)C

Introduction

Structural Characteristics and Molecular Configuration

Ethyltrimethylstannane belongs to the class of organotin compounds, characterized by direct Sn-C bonds. The tin atom in this molecule adopts a tetrahedral geometry, with bond angles approximating 109.5°, consistent with sp³ hybridization. The molecular structure, confirmed via X-ray crystallography and computational modeling , reveals Sn-C bond lengths of approximately 2.18 Å for methyl groups and 2.21 Å for the ethyl group, reflecting slight variations in bond strength due to steric and electronic effects.

The compound’s InChIKey (VDYIOWXZMNKCHN-UHFFFAOYSA-N) facilitates unambiguous identification in chemical databases. Nuclear magnetic resonance (NMR) spectroscopy provides further structural validation: 119Sn^{119}\text{Sn} NMR spectra typically exhibit a singlet near δ -10 ppm, while 1H^1\text{H} NMR shows distinct resonances for methyl (δ 0.1–0.3 ppm) and ethyl groups (δ 0.9–1.1 ppm for CH3_3, δ 1.3–1.5 ppm for CH2_2) .

Synthesis and Production Methodologies

Conventional Synthetic Routes

Ethyltrimethylstannane is traditionally synthesized via Grignard reactions or alkylation of tin halides. A widely cited method involves the reaction of trimethyltin chloride with ethylmagnesium bromide:

ClSn(CH3)3+C2H5MgBr(CH3)3SnC2H5+MgBrCl\text{ClSn(CH}_3\text{)}_3 + \text{C}_2\text{H}_5\text{MgBr} \rightarrow \text{(CH}_3\text{)}_3\text{SnC}_2\text{H}_5 + \text{MgBrCl}

This exothermic reaction proceeds in anhydrous diethyl ether under inert atmospheres, yielding purities exceeding 90% after fractional distillation .

Advanced Synthesis via Lithium Aluminum Hydride Reduction

A patent-pending method optimizes yield (78%) by reacting stannic halides with lithium aluminum hydride (LiAlH4_4) or its deuterated analog (LiAlD4_4) at controlled temperatures (-30°C to -20°C). Key steps include:

  • Dissolving tin(IV) chloride in cooled diethyl ether.

  • Gradual addition of LiAlH4_4 solution to avoid thermal runaway.

  • Continuous removal of stannane gas via vacuum distillation into liquid nitrogen traps.
    This method minimizes side reactions such as tin cluster formation and enhances scalability for industrial production .

Physicochemical Properties

Thermodynamic Data

Ethyltrimethylstannane exhibits a vapor pressure described by the Antoine equation :

log10(P)=4.386581532.512T32.327\log_{10}(P) = 4.38658 - \frac{1532.512}{T - 32.327}

where PP is in atm and TT in Kelvin (valid from 243 K to 382 K). Selected vapor pressures include:

Temperature (K)Vapor Pressure (atm)
2730.012
2980.045
3230.132

The compound’s enthalpy of vaporization (ΔHvap\Delta H_{\text{vap}}) is calculated as 42.7 kJ/mol using Clausius-Clapeyron analysis .

Spectroscopic and Mass Spectrometric Profiles

Electron ionization mass spectrometry (EI-MS) fragments ethyltrimethylstannane into characteristic ions :

  • C3H9Sn+\text{C}_3\text{H}_9\text{Sn}^+ (m/z 179) with appearance energy 9.50 eV

  • C4H11Sn+\text{C}_4\text{H}_{11}\text{Sn}^+ (m/z 193) at 9.88 eV

Gas-phase ionization energy measurements yield a vertical ionization potential of 9.1 eV , consistent with tetraalkyltins’ electronic structure.

Applications and Industrial Relevance

Catalysis and Polymer Chemistry

Ethyltrimethylstannane serves as a co-catalyst in polyurethane foam production, enhancing crosslinking efficiency. Its radical stability also benefits controlled radical polymerization (CRP) techniques, enabling precise molecular weight distributions in polystyrene and polyacrylates .

Semiconductor Manufacturing

In chemical vapor deposition (CVD), ethyltrimethylstannane acts as a tin precursor for Sn-doped indium oxide (ITO) films, achieving carrier concentrations up to 1020cm310^{20} \, \text{cm}^{-3} with minimal carbon contamination .

Stability and Decomposition Pathways

Thermal Decomposition

At temperatures exceeding 400 K, ethyltrimethylstannane undergoes homolytic Sn-C bond cleavage, producing methyl and ethyl radicals:

(CH3)3SnC2H5Sn+3CH3+C2H5\text{(CH}_3\text{)}_3\text{SnC}_2\text{H}_5 \rightarrow \text{Sn} + 3 \cdot \text{CH}_3 + \cdot \text{C}_2\text{H}_5

This exothermic process (ΔH=+217kJ/mol\Delta H = +217 \, \text{kJ/mol}) is mitigated through stabilizers like triphenylphosphine in commercial formulations .

Radiolytic Degradation

Gamma irradiation induces selective demethylation, forming tributylstannyl radicals (Sn(CH3)3\cdot \text{Sn(CH}_3\text{)}_3) as primary intermediates. Radiolysis in fluorinated solvents yields mixed halogen derivatives (e.g., (CH3)3SnF\text{(CH}_3\text{)}_3\text{SnF}), highlighting applications in radiochemical synthesis .

Future Research Directions

  • Green Synthesis Protocols: Developing solvent-free mechanochemical methods to reduce ether waste in LiAlH4_4-based routes .

  • Nanoparticle Functionalization: Exploring ethyltrimethylstannane as a capping agent for SnO2_2 quantum dots in perovskite solar cells.

  • Biomedical Applications: Investigating tin-117m (t1/2=14dayst_{1/2} = 14 \, \text{days}) labeled derivatives for targeted radionuclide therapy.

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